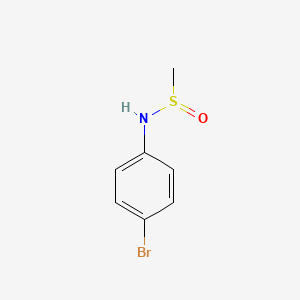

N-(4-Bromophenyl)methanesulfinamide

Description

N-(4-Bromophenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonyl group (-SO₂NH₂) attached to a 4-bromophenyl moiety. For instance, N-[4-(4-bromophenyl)phenyl]methanesulfonamide (a biphenyl derivative) is described as a pharmaceutical intermediate, analyzed via LCMS, GCMS, NMR, and FTIR, and used in medicinal chemistry and biotechnology applications . The parent compound, N-(4-bromophenyl)methanesulfonamide, shares similarities with other N-(4-bromophenyl) derivatives, which are frequently utilized in drug development, coordination chemistry, and bioactive molecule design.

Properties

Molecular Formula |

C7H8BrNOS |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

N-(4-bromophenyl)methanesulfinamide |

InChI |

InChI=1S/C7H8BrNOS/c1-11(10)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

InChI Key |

IXNICKWMYNPXLN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogen Influence

The presence of a bromine atom on the phenyl ring influences electronic and steric properties. highlights that halogen size (F, Cl, Br, I) on N-(4-halophenyl)maleimides has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example:

| Compound | IC50 (μM) |

|---|---|

| N-(4-fluorophenyl)maleimide | 5.18 |

| N-(4-chlorophenyl)maleimide | 7.24 |

| N-(4-bromophenyl)maleimide | 4.37 |

| N-(4-iodophenyl)maleimide | 4.34 |

This suggests that electronic effects (e.g., electron-withdrawing halogens) may dominate over steric factors in bioactivity .

Functional Group Variations

- Carboxamides: N-(4-Bromophenyl)furan-2-carboxamide and N-(4-bromophenyl)quinoline-2-carboxamide are synthesized via Suzuki-Miyaura coupling or microwave-assisted amidation, yielding 32–94% depending on substituents .

- Sulfonamides : N-(4-Bromophenyl)methanesulfonamide derivatives are characterized by robust analytical protocols (HPLC, NMR, FTIR) and are used as pharmaceutical intermediates . Their sulfonamide group enhances stability and hydrogen-bonding capacity compared to carboxamides.

- Pyridazinones: N-(4-Bromophenyl)pyridazin-3(2H)-one derivatives act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils. Specificity depends on substituents (e.g., 4-methoxybenzyl groups enhance FPR2 selectivity) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.